N-(3-methylphenyl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-8-7-9-16(14-15)21-20(22)18-12-5-6-13-19(18)23-17-10-3-2-4-11-17/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMMUVMWGYPBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Methylphenyl 2 Phenoxybenzamide and Its Analogues
Retrosynthetic Approaches to the N-(3-methylphenyl)-2-phenoxybenzamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. arxiv.org For this compound, the analysis reveals two primary disconnection points corresponding to the two key functional groups: the amide bond and the aryl ether linkage.
Pathway A: Amide Bond Disconnection First
The most direct retrosynthetic disconnection is at the amide C-N bond. This simplifies the target molecule into two key synthons: 2-phenoxybenzoic acid and 3-methylaniline (m-toluidine). This approach is highly convergent, as it joins two relatively complex fragments in the final step. The forward synthesis would then involve the coupling of these two precursors.
Pathway B: Aryl Ether Disconnection First
Alternatively, the C-O bond of the diaryl ether can be disconnected. This pathway initially breaks down this compound into a phenol (B47542) and an N-(3-methylphenyl)-2-halobenzamide intermediate. This intermediate is then further disconnected at the amide bond, leading to three simpler starting materials: a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-iodobenzoic acid), phenol, and 3-methylaniline. While less convergent, this approach allows for the synthesis of analogues by varying the phenol component at a late stage.
Classical and Modern Coupling Reactions for Amide Bond Formation
The formation of the amide bond between 2-phenoxybenzoic acid and 3-methylaniline is a critical step in the synthesis of this compound. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.net A direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in a non-productive acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, various coupling reagents have been developed.
Utilizing Carbodiimide Reagents (e.g., EDC·HCl)
Carbodiimides are a class of zero-length crosslinkers that facilitate the formation of amide bonds by activating carboxyl groups. thermofisher.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) is a popular choice due to its water solubility, which allows for easy removal of the urea (B33335) byproduct through aqueous workup. peptide.com
The mechanism involves the reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comthermofisher.com This intermediate is susceptible to nucleophilic attack by the primary amine (3-methylaniline) to yield the desired amide product and a soluble N,N'-disubstituted urea byproduct. thermofisher.com
Table 1: Typical Reagents for EDC-Mediated Amide Coupling
| Reagent/Component | Function |
|---|---|
| 2-Phenoxybenzoic Acid | Carboxylic acid substrate |
| 3-Methylaniline | Amine substrate |
| EDC·HCl | Carbodiimide coupling agent, activates the carboxyl group |
| NHS/HOBt (optional) | Additive to form a more stable active ester, improve yield, and reduce racemization peptide.com |
| Base (e.g., DIEA, TEA) | Scavenges protons generated during the reaction fishersci.co.uk |
Application of Phosphonium (B103445)/Uronium Salts (e.g., HBTU, BOP)
Onium salts, such as phosphonium and uronium/aminium salts, represent another major class of coupling reagents developed primarily for peptide synthesis but widely used in general organic synthesis. scribd.com These reagents often provide faster reaction rates and higher yields compared to carbodiimides, especially for sterically hindered or electronically deactivated substrates. luxembourg-bio.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are prominent examples. peptide.comfishersci.co.uk They react with the carboxylic acid in the presence of a non-nucleophilic base, like diisopropylethylamine (DIEA), to form a highly reactive HOBt active ester intermediate in situ. bioorganica.org.ua This intermediate then readily undergoes aminolysis to form the final amide. bioorganica.org.ua
Table 2: Comparison of Common Onium Salt Coupling Reagents
| Reagent | Class | Advantages | Disadvantages |
|---|---|---|---|
| BOP | Phosphonium Salt | High efficiency, minimal racemization peptide.com | Forms carcinogenic HMPA byproduct peptide.comluxembourg-bio.com |
| HBTU | Uronium/Aminium Salt | Fast reaction times, high yields luxembourg-bio.com | Can form guanidinium (B1211019) side products with the amine luxembourg-bio.combioorganica.org.ua |
| PyBOP | Phosphonium Salt | Safer alternative to BOP (avoids HMPA formation) luxembourg-bio.com | Generally effective and widely used |
Aryl Ether Linkage Formation Strategies
The synthesis of the 2-phenoxybenzoic acid intermediate is a key step that can be approached through several methods, most notably the Ullmann condensation or, under specific conditions, nucleophilic aromatic substitution.
Ullmann-type Coupling Methodologies
The Ullmann condensation is a classic, copper-catalyzed reaction used to form C-O bonds, creating diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org To synthesize 2-phenoxybenzoic acid, this reaction would involve coupling a 2-halobenzoic acid derivative (typically an iodide or bromide for higher reactivity) with phenol in the presence of a copper catalyst and a base. wikipedia.orgsemanticscholar.org
Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.org Modern advancements have led to milder conditions using soluble copper(I) or copper(II) salts as catalysts, often in combination with ligands like diamines or acetylacetonate. wikipedia.org The base (e.g., potassium carbonate, cesium carbonate) is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion. mdpi.com The reaction is typically carried out in high-boiling polar aprotic solvents like DMF, NMP, or DMSO. wikipedia.orgmdpi.com The reactivity of the aryl halide follows the trend I > Br > Cl. mdpi.com
An example of this approach is the coupling of 2-iodobenzoic acid with a phenol using a copper catalyst to form the diaryl ether scaffold. semanticscholar.org
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl ethers. wikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group (like a halide) on an aromatic ring. wikipedia.org Unlike nucleophilic aliphatic substitution, the SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orguomustansiriyah.edu.iq
For an SNAr reaction to be efficient, the aromatic ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho and/or para to the leaving group. wikipedia.orguomustansiriyah.edu.iq These groups are necessary to stabilize the negative charge of the Meisenheimer complex. wikipedia.org
In the context of synthesizing 2-phenoxybenzoic acid from 2-chlorobenzoic acid and phenol, the SNAr pathway is generally not favored under standard conditions. The carboxylic acid group is a deactivating group, and the ring lacks the strong ortho/para activation required to facilitate the nucleophilic attack by the phenoxide. wikipedia.org However, this strategy becomes viable for analogues where the benzoyl moiety contains suitably positioned electron-withdrawing groups. For instance, the synthesis of aryl ethers from fluorinated (hetero)aromatics proceeds efficiently via SNAr. acs.org
Compound Index
Directed Derivatization and Functionalization of this compound and its Analogues
The ability to selectively introduce or modify functional groups on the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the fine-tuning of its chemical properties. Strategies have been developed to functionalize both the aromatic rings and the methyl "side chain."
Strategies for Substituent Introduction on Phenyl and Phenoxy Moieties
The introduction of substituents onto the phenyl and phenoxy moieties of this compound and its analogues can be achieved either by using pre-functionalized starting materials or by direct functionalization of the final compound.
A common approach involves the synthesis of substituted 2-phenoxybenzoic acids via the Ullmann condensation. This reaction couples a substituted phenol with a 2-halobenzoic acid, typically 2-chlorobenzoic acid, in the presence of a copper catalyst. organic-chemistry.orgscispace.com The choice of substituted phenol allows for the introduction of a wide array of functional groups onto what will become the phenoxy ring of the final product. For instance, the reaction of various substituted phenols with 2-chlorobenzoic acid has been shown to produce a library of 2-phenoxybenzoic acids with diverse substitution patterns. scispace.com The reaction conditions for this Ullmann-type synthesis have been optimized to improve yields and accommodate a range of functional groups. The use of inexpensive ligands can significantly accelerate the coupling of aryl bromides or iodides with phenols. organic-chemistry.org
Similarly, substituents can be introduced on the N-phenyl ring by starting with a substituted aniline (B41778). For the synthesis of this compound, 3-methylaniline is the chosen starting material. By selecting other substituted anilines, a variety of analogues with different functional groups on the N-phenyl ring can be prepared.
Direct C-H functionalization of the benzanilide (B160483) scaffold represents a more atom-economical approach to derivatization. Palladium-catalyzed C-H activation has emerged as a powerful tool for the selective introduction of functional groups onto aromatic rings. nih.gov For benzamides, the amide functionality can act as a directing group, guiding the substitution to the ortho position of the benzoyl group. rsc.org However, switchable site-selectivity can be achieved by using different promoters, allowing for the targeted bromination of either the aniline or the benzoyl ring of a benzanilide.
The following table summarizes representative examples of substituent introduction on related phenoxybenzamide structures, which can be extrapolated to the synthesis of this compound analogues.
| Starting Material 1 | Starting Material 2 | Substituent Introduced | Moiety Functionalized | Reaction Type | Reference |
| 2-Chlorobenzoic acid | Substituted Phenol | Various | Phenoxy | Ullmann Condensation | organic-chemistry.orgscispace.com |
| 2-Phenoxybenzoic acid | Substituted Aniline | Various | N-Phenyl | Amide Coupling | nih.gov |
| Benzanilide | N-Bromosuccinimide | Bromo | Phenyl or Benzoyl | C-H Bromination |
Exploration of Side Chain Modifications
In the context of this compound, "side chain modifications" primarily refers to the chemical transformation of the methyl group on the tolyl moiety. This methyl group provides a handle for further functionalization, allowing for the introduction of new chemical diversity.
Standard reactions for benzylic positions can be applied to modify this methyl group. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions can convert the methyl group to a bromomethyl group. libretexts.org This introduces a versatile leaving group that can be subsequently displaced by various nucleophiles to generate a wide range of derivatives.
Another potential modification is the oxidation of the methyl group. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize a benzylic methyl group to a carboxylic acid. sigmaaldrich.com This transformation would convert this compound into the corresponding N-(3-carboxyphenyl)-2-phenoxybenzamide, introducing a new functional group that could be used for further conjugation or to alter the molecule's physicochemical properties.
The following table outlines potential side chain modifications for the methyl group of this compound based on established chemical transformations.
| Reagent | Modification | Resulting Functional Group | Reference |
| N-Bromosuccinimide (NBS), light/radical initiator | Bromination | Bromomethyl (-CH2Br) | libretexts.org |
| Potassium Permanganate (KMnO4) or Chromic Acid | Oxidation | Carboxylic Acid (-COOH) | sigmaaldrich.com |
It is important to note that the specific reaction conditions for these transformations would need to be optimized for the this compound substrate to ensure compatibility with the existing amide and ether functionalities.
Yield Optimization and Scalability Considerations for this compound Synthesis
The efficient and scalable synthesis of this compound is critical for its potential applications. This requires careful optimization of each synthetic step, considering factors such as reaction conditions, catalyst selection, and purification methods.
The Ullmann condensation for the formation of the 2-phenoxybenzoic acid intermediate often requires high temperatures and stoichiometric amounts of copper. rsc.org However, modern protocols have been developed to improve the efficiency and scalability of this reaction. The use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) has been shown to accelerate the reaction rate. researchgate.net Furthermore, employing ultrasound irradiation can enhance yields and significantly reduce reaction times in copper-catalyzed Ullmann condensations. researchgate.net For large-scale production, optimizing the catalyst loading, solvent choice, and base is crucial to maximize yield and minimize costs. acs.orgnih.gov
The amide coupling step, which joins 2-phenoxybenzoic acid with 3-methylaniline, is another critical point for optimization. A variety of coupling reagents are available, each with its own advantages and disadvantages for large-scale synthesis. sigmaaldrich.comnih.gov Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are also highly effective coupling reagents, particularly for sterically hindered substrates or electron-deficient amines. nih.govnih.govnih.gov For industrial applications, the choice of coupling reagent is often dictated by cost, safety, atom economy, and the ease of removal of byproducts. researchgate.net
A key challenge in the synthesis of this compound can be the coupling of the sterically hindered 2-phenoxybenzoic acid with the relatively unreactive 3-methylaniline. Protocols for amide bond formation with electron-deficient amines and sterically hindered substrates often involve the in situ formation of more reactive acylating agents, such as acyl fluorides. rsc.orgresearchgate.net
The following table provides a comparative overview of common amide coupling reagents and their general suitability for large-scale synthesis.
| Coupling Reagent Class | Examples | Advantages | Disadvantages for Scale-up | Reference |
| Carbodiimides | DCC, EDC | Relatively inexpensive, widely used. | Formation of urea byproducts can complicate purification. DCC is a known allergen. | nih.gov |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered couplings, low racemization. | Higher cost, can have moderate stability in solution. | sigmaaldrich.comnih.gov |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High reactivity, very stable in solution (ideal for automation). | Can cause guanidinylation side reactions. Higher cost than carbodiimides. | sigmaaldrich.comnih.gov |
Ultimately, the development of a robust and scalable process for this compound would require a detailed process chemistry investigation to identify the optimal combination of reagents, catalysts, solvents, and reaction conditions that provide high yields of the desired product with high purity, while minimizing waste and ensuring operational safety.
Advanced Spectroscopic and Chromatographic Characterization in Research
Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-(3-methylphenyl)-2-phenoxybenzamide. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecule's structure.
In ¹H NMR spectroscopy, the aromatic protons of the three distinct phenyl rings are expected to appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, and multiplets) will depend on the substitution pattern and the electronic effects of the neighboring groups. The single proton of the amide (N-H) group is anticipated to resonate as a broad singlet, with its chemical shift being sensitive to solvent and concentration, generally appearing between δ 8.0 and 10.0 ppm. The methyl group protons on the tolyl ring would appear as a sharp singlet in the upfield region, typically around δ 2.3 ppm.
¹³C NMR spectroscopy provides complementary information. The carbonyl carbon (C=O) of the amide is characteristically found far downfield, generally in the range of δ 160-170 ppm. The aromatic carbons will produce a series of signals between δ 110 and 160 ppm. The carbon of the methyl group will be observed in the upfield region, typically around δ 20-25 ppm. The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and established NMR principles.
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Amide (N-H) | 8.0 - 10.0 (broad singlet) | - |
| Carbonyl (C=O) | - | 160 - 170 |
| Aromatic (C-H/C) | 6.5 - 8.5 (multiplets) | 110 - 160 |
| Methyl (CH₃) | ~2.3 (singlet) | 20 - 25 |
Application of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structural formula of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound (C₂₀H₁₇NO₂), which is 303.36 g/mol .
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information by identifying stable fragment ions. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for such compounds. This could lead to the formation of ions corresponding to the 2-phenoxybenzoyl cation and the 3-methylaniline radical cation, or their respective fragments. Other potential fragmentations include the loss of the phenoxy group or cleavage within the aromatic rings.
Table 2: Predicted Mass Spectrometry Fragments for this compound Fragmentation is predicted based on common fragmentation patterns of related amide and ether compounds.
| Proposed Fragment | Structure | Predicted m/z |
| [M+H]⁺ | [C₂₀H₁₇NO₂ + H]⁺ | 304.1 |
| [2-phenoxybenzoyl]⁺ | [C₁₃H₉O₂]⁺ | 197.1 |
| [3-methylphenylaminium]⁺ | [C₇H₈N]⁺ | 106.1 |
| Loss of phenoxy group | [C₁₄H₁₂NO]⁺ | 210.1 |
| [Tolyl]⁺ | [C₇H₇]⁺ | 91.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds.
The most characteristic absorption bands would include a sharp peak for the N-H stretching vibration of the secondary amide, typically appearing in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) will be observed as a strong, sharp peak around 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) are expected in the 1510-1570 cm⁻¹ region. The presence of the ether linkage (C-O-C) would be confirmed by characteristic asymmetric and symmetric stretching bands, typically found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ range.
Table 3: Characteristic Infrared Absorption Frequencies for this compound Frequencies are based on established group frequency correlations.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide (N-H) | Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Stretch (Amide I) | 1650 - 1680 |
| Amide (C-N/N-H) | Stretch/Bend (Amide II) | 1510 - 1570 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1300 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method is typically employed for this type of non-polar compound.
In a typical setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, likely in the range of 220-280 nm. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net
Table 4: Typical HPLC Method Parameters for this compound Analysis Parameters are based on standard methods for similar aromatic amide compounds.
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Research
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool in the analysis of this compound, particularly in the context of synthetic research for identifying volatile impurities or reaction by-products. nih.gov Due to the relatively high molecular weight and polarity of the compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. jfda-online.com Silylation or acylation are common derivatization techniques. jfda-online.com
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for the identification of minor components in a reaction mixture, helping to optimize reaction conditions and purification procedures. The retention time from the GC provides an additional layer of identification when compared against a known standard. nih.gov
Biological Activity Profiling and Mechanistic Investigations of N 3 Methylphenyl 2 Phenoxybenzamide Analogues
Antiplasmodial Activity and Target Elucidation
The global effort to combat malaria, a devastating disease caused by Plasmodium parasites, relies heavily on the discovery of novel and effective therapeutic agents. The 2-phenoxybenzamide (B1622244) scaffold has emerged as a promising starting point for the development of new antimalarial drugs. Research into analogues of N-(3-methylphenyl)-2-phenoxybenzamide has provided valuable insights into their efficacy against Plasmodium falciparum, the most lethal species affecting humans, and has begun to unravel the structural features crucial for their parasiticidal action.
In Vitro Efficacy Against Plasmodium falciparum Strains
A derivative from the Medicines for Malaria Venture (MMV) Malaria Box project, the 2-phenoxybenzamide compound 1 , demonstrated promising multi-stage activity against various strains of P. falciparum. nih.gov Subsequent research has focused on synthesizing and evaluating new analogues for their in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum. nih.govresearchgate.net
One notable derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate , exhibited high antiplasmodial activity against the P. falciparum NF54 strain with a half-maximal inhibitory concentration (IC50) of 0.2690 µM. nih.govnih.gov This compound also displayed very low cytotoxicity against rat skeletal myofibroblast L-6 cells (IC50 = 124.0 µM), resulting in an excellent selectivity index of 460. nih.govnih.gov The antiplasmodial activity of this derivative represented an improvement over the original lead structure. nih.gov Another series of analogues, based on a 1,2,5-oxadiazole core, also showed significant activity. Specifically, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide was identified as a highly potent compound against the NF54 strain, with an IC50 value of 0.034 µM and a promising selectivity index of 1526. semanticscholar.org
Interactive Table 1: In Vitro Antiplasmodial Activity of Selected 2-Phenoxybenzamide Analogues against P. falciparum NF54
| Compound | P. falciparum NF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (SI) |
| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 0.2690 | 124.0 | 460 |
| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 0.034 | 51.87 | 1526 |
| 2-phenoxy analogue 55 | 4.662 | - | 19.27 |
| 3-amino analogue 50 | 51.85 | - | - |
| 4-amino analogue 51 | 51.49 | - | - |
| N-pivaloyl analogue 19 | 0.6593 | 190.3 | 288.6 |
| N-pivaloyl analogue 56 | 0.6172 | 185.0 | 299.7 |
Impact of Structural Modifications on Antiplasmodial Potency
Structure-activity relationship (SAR) studies have revealed that the antiplasmodial activity and cytotoxicity of 2-phenoxybenzamide analogues are highly dependent on the substitution pattern of both the anilino and the diaryl ether parts of the molecule. nih.govresearchgate.netnih.gov
The nature and position of substituents on the anilino partial structure, as well as the size of these substituents, have a strong influence on activity. nih.govresearchgate.netnih.gov For instance, replacing a piperazinyl moiety with amino groups, as seen in the 3-amino and 4-amino analogues (50 and 51 ), led to a dramatic decrease in activity, with these compounds being the least active of those tested in one study (IC50 = 51.49–51.85 µM). researchgate.net Conversely, N-pivaloyl analogues showed sub-micromolar antiplasmodial activity (IC50 = 0.6172–0.6593 µM) and, due to their low cytotoxicity, achieved high selectivity indices comparable to the lead compound. researchgate.net
Modifications to the diaryl ether portion also have a significant impact. nih.govresearchgate.net The introduction of a 4-fluoro substituent on the phenoxy ring was generally found to be advantageous for antiplasmodial potency. researchgate.net For example, the 2-phenoxy analogue 55 was found to be significantly less active (IC50 = 4.662 µM) and less selective (SI = 19.27) than its 4-fluorophenoxy counterpart. researchgate.net In the 1,2,5-oxadiazole series, it was noted that 4-(3,4-dialkoxyphenyl) substitution had a strong positive impact on both activity and cytotoxicity. semanticscholar.org The highest antiplasmodial activity in this series was observed for 3-methylbenzamides. semanticscholar.org
Investigations into Parasite Hemoglobin Catabolism Pathways
During its intraerythrocytic stages, the malaria parasite digests vast quantities of host cell hemoglobin within a specialized acidic organelle known as the digestive vacuole. nih.gov This process serves to provide essential amino acids for parasite growth and development. nih.govnih.gov The degradation of hemoglobin is a highly ordered cascade involving multiple classes of proteases. nih.gov Initially, aspartic proteases, such as plasmepsin I and II, are responsible for the primary cleavage of the hemoglobin molecule. nih.gov Subsequently, cysteine proteases, like falcipain-2 and falcipain-3, and a metalloprotease, falcilysin, further break down the protein into smaller peptides and amino acids. plos.org
The heme released during this process is toxic to the parasite and is detoxified by polymerization into an inert crystalline structure called hemozoin, or malaria pigment. nih.govresearchgate.net This entire pathway, from hemoglobin uptake to heme detoxification, is essential for parasite survival and presents a number of validated targets for antimalarial drugs. researchgate.netnih.gov For example, the 4-aminoquinoline (B48711) drug chloroquine (B1663885) is thought to act by interfering with heme polymerization. nih.gov Artemisinin and its derivatives also disrupt the hemoglobin catabolism pathway, in part by alkylating heme. nih.govresearchgate.net Inhibitors of the cysteine and aspartic proteases have been shown to block parasite development by preventing hemoglobin degradation. nih.govplos.org While the precise molecular target of the this compound class of compounds has not been definitively elucidated, their activity profile suggests that interference with this vital metabolic pathway is a plausible mechanism of action.
Antibacterial Activity and Mechanisms
The rise of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), represents a critical threat to global public health, necessitating the discovery of new classes of antibiotics. researchgate.net Phenotypic screening of compound libraries has emerged as a fruitful approach to identify novel antibacterial agents with new mechanisms of action. nih.gov
Efficacy Against Multidrug-Resistant Bacterial Strains (e.g., MRSA)
Analogues of this compound have been identified through phenotypic screens and subsequent optimization as potent antibacterial agents against MDR Gram-positive bacteria, including MRSA. nih.govplos.org In one study, a high-throughput screen against MRSA identified a hit compound which, after systematic modification, led to the discovery of N-(4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-phenoxy-benzamide (3 ). nih.govplos.org This lead compound demonstrated a 16-fold improvement in potency against both MRSA USA300 (Minimum Inhibitory Concentration [MIC] = 0.8 µM) and S. aureus ATCC 29213 (MIC = 1.6 µM) compared to the initial hit. nih.govplos.org
Further testing revealed that compound 3 is highly active against a variety of clinical isolates, including vancomycin-resistant strains. nih.gov Time-kill experiments demonstrated that it could eliminate 99% of a MRSA inoculum within 24 hours. nih.gov This class of compounds, the oxadiazolones, represents a novel antibacterial chemotype with promising activity against drug-resistant S. aureus. plos.org Other benzamide (B126) derivatives have also shown potent anti-MRSA activity. For example, certain difluorobenzamide derivatives exhibited excellent antimicrobial activity against MRSA ATCC 43300, with some compounds showing MIC values as low as 4 µg/mL. researchgate.net
Interactive Table 2: Antibacterial Activity of a Lead Oxadiazolone Compound
| Bacterial Strain | MIC (µM) | MIC (µg/mL) |
| MRSA USA300 | 0.8 | 0.3 |
| S. aureus ATCC 29213 | 1.6 | - |
Chemical Proteomics for Target Identification in Bacterial Systems
A significant challenge with hits discovered through phenotypic screening is the subsequent elucidation of their molecular target and mechanism of action. nih.gov Chemical proteomics has become a powerful tool to address this challenge by identifying the protein interaction landscape of bioactive compounds directly in the cellular environment. nih.gov This approach is particularly valuable in antibiotic discovery. nih.gov
For the oxadiazolone series of compounds, an activity-based protein profiling (ABPP) approach was used to identify their targets in MRSA. nih.gov This involved designing and synthesizing an activity-based probe (4 ) by substituting the meta-phenoxy group of the lead compound 3 with an alkyne handle for subsequent detection. nih.gov This probe retained antibacterial activity (MIC = 3.1 µM against MRSA) and was used in an in situ competitive ABPP workflow. nih.gov MRSA cells were treated with the lead compound 3 (as a competitor) or a vehicle control, followed by labeling with the probe 4 . nih.gov This technique, combined with transposon and resistance studies, revealed that the oxadiazolones have a polypharmacological mode of action, covalently interacting with multiple cysteine and serine hydrolases. nih.govplos.org Key targets identified include FabH, FphC, and AdhE, which play central roles in bacterial physiology. nih.gov
Elucidation of Specific Bacterial Enzyme Inhibition (e.g., FabH, FphC, AdhE)
Extensive searches of publicly available scientific literature and databases did not yield specific information on the inhibitory activity of this compound or its direct analogues against the bacterial enzymes FabH (β-ketoacyl-acyl carrier protein synthase III), FphC, or AdhE. While there is a broad interest in developing inhibitors for these enzymes as potential antibacterial agents, the research has been focused on other chemical scaffolds. nih.govresearchgate.netmdpi.com For instance, studies on FabH inhibitors have explored compounds like Schiff bases and N-acylhydrazones, which are structurally distinct from phenoxybenzamide derivatives. researchgate.net The fatty acid biosynthesis (FAS-II) pathway, where FabH is a key initiating enzyme, is a recognized target for novel antibiotics. nih.govmdpi.com However, no studies have specifically implicated this compound in this context.
Resistance Development Mechanisms in Bacterial Strains
Consistent with the lack of data on its direct antibacterial activity, there is no specific information available regarding mechanisms of resistance development in bacterial strains to this compound or its analogues. Bacterial resistance to antimicrobial agents is a complex phenomenon that can occur through various mechanisms, including enzymatic degradation of the drug, modification of the drug's target, and active efflux of the compound from the bacterial cell. nih.govnih.govreactgroup.org For example, resistance to some antibiotics involves mutations in the genes encoding the target enzymes, such as the development of mutations in the gyrA and parC genes leading to fluoroquinolone resistance. nih.gov Without evidence of the primary antibacterial mechanism of action for this compound, any discussion of resistance mechanisms would be purely speculative.
Opioid Receptor Modulation
In contrast to the lack of antibacterial data, the modulation of opioid receptors by analogues of this compound has been a subject of detailed investigation.
Research has identified N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogues, which share structural similarities with derivatives of this compound, as a class of opioid receptor antagonists. juniperpublishers.com Specifically, a series of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues have been synthesized and evaluated for their activity at the kappa opioid receptor (KOR). nih.govnih.gov Several of these analogues have demonstrated potent and selective KOR antagonist properties. nih.govnih.gov For instance, compound 11a (N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide) showed promising KOR antagonist characteristics, which prompted further structure-activity relationship (SAR) studies. juniperpublishers.comnih.gov These studies led to the development of analogues with subnanomolar efficacy at the KOR. nih.gov
The table below summarizes the kappa opioid receptor antagonist activity of selected analogues.
| Compound | Structure | Ke (nM) at κ Receptor |
| 10a | N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogue | 3.37 |
| 11a | N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide | Good κ antagonist properties |
| 11b | 2-methoxyphenoxy analogue of 11a | 5.6 |
| 11n | 4-hydroxyphenoxy analogue of 11a | 8.6 |
| Other Analogues (11c-m, 11o-q) | Substituted phenoxy ring analogues of 11a | 0.17 - 1.85 |
Data sourced from multiple studies. nih.govnih.gov
The functional activity of these analogues as KOR antagonists has been extensively characterized using the [35S]GTPγS binding assay. juniperpublishers.comnih.gov This assay measures the level of G protein activation following agonist stimulation of a G protein-coupled receptor (GPCR), providing a functional measure of receptor antagonism. reactgroup.org In these studies, the ability of the this compound analogues to inhibit the binding of [35S]GTPγS stimulated by a selective KOR agonist, such as U69,593, was quantified. nih.gov
The evaluation of 28 novel analogues in the [35S]GTPγS binding assay confirmed that several compounds are potent and selective KOR antagonists. juniperpublishers.comnih.gov The equilibrium dissociation constants (Ke) derived from these functional assays provide a measure of the antagonist potency. For example, while the JDTic-like analogue 10a was less potent than JDTic, many of the other synthesized analogues displayed high affinity for the kappa receptor, with thirteen compounds showing subnanomolar Ke values. nih.gov
The table below presents data from [35S]GTPγS binding assays for representative compounds.
| Compound | Assay Type | Agonist Used | Key Finding |
| Analogues of 11a | [35S]GTPγS binding assay | U69,593 | Several analogues were potent and selective κ opioid receptor antagonists. juniperpublishers.comnih.gov |
| 10a | [35S]GTPγS binding assay | U69,593 | Ke = 3.37 nM at κ receptor. nih.gov |
| 11b-q | [35S]GTPγS binding assay | U69,593 | Ke values ranged from 0.17 to 8.6 nM at the κ receptor. nih.gov |
Anticonvulsant Activity
The potential for this compound analogues to exhibit anticonvulsant activity has also been explored, with studies utilizing various preclinical models.
The evaluation of anticonvulsant properties of chemical compounds typically involves a combination of in vitro and in vivo models.
In Vitro Models: Phenotypic screening in cultured neurons is a common in vitro approach to assess neuroprotective and anticonvulsant potential. nih.gov For example, rat hippocampal cultures subjected to excitotoxic or oxidative stress (e.g., through treatment with glutamate (B1630785) or hydrogen peroxide) can be used to identify compounds that prevent neuronal cell death and enhance viability. nih.gov While not specifically detailing this compound, studies on structurally related small molecules have utilized such models to establish structure-activity relationships for neuroprotection. nih.gov
In Vivo Models: Standardized animal models are crucial for evaluating the in vivo efficacy of potential anticonvulsants. The Anticonvulsant Screening Program of the National Institutes of Health (NIH) utilizes a battery of tests, including:
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. nih.gov
Pentylenetetrazol (PTZ) Seizure Test: This chemical-induced seizure model is used to screen for drugs effective against absence seizures. nih.gov
6 Hz Psychomotor Seizure Test: This is considered a model for therapy-resistant partial seizures. mdpi.com
While direct testing of this compound in these models is not documented in the searched literature, related structures have been evaluated. For example, a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids showed significant activity in the MES test. nih.gov Similarly, studies on synthetic macamides, which share some structural features, have demonstrated anticonvulsant effects in a pilocarpine-induced status epilepticus model in rats. ijrti.orgasm.org
The table below outlines common preclinical models for anticonvulsant evaluation.
| Model Type | Model Name | Purpose |
| In Vitro | Cultured Hippocampal Neurons | Assess neuroprotection against excitotoxicity and oxidative stress. nih.gov |
| In Vivo | Maximal Electroshock (MES) Test | Evaluate efficacy against generalized tonic-clonic seizures. nih.gov |
| In Vivo | Pentylenetetrazol (PTZ) Test | Screen for activity against absence seizures. nih.gov |
| In Vivo | 6 Hz Psychomotor Seizure Test | Model for therapy-resistant partial seizures. mdpi.com |
| In Vivo | Pilocarpine-Induced Seizures | Model for status epilepticus. ijrti.orgasm.org |
Antineoplastic Activity and Molecular Mechanisms
Recent research has explored the potential of various benzamide and phenoxy-containing compounds as anticancer agents. While specific studies on this compound are limited, investigations into its analogues reveal several potential mechanisms of antineoplastic activity.
Analogues of this compound have demonstrated the ability to interfere with the cell cycle in various cancer cell lines, a key strategy in cancer therapy. mdpi.commdpi.commdpi.comnih.gov
A study on PNU-74654, a 2-phenoxybenzoic acid-containing compound, revealed its capacity to induce G1 phase cell cycle arrest in pancreatic cancer cells. This arrest was associated with the downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2), and the upregulation of the cell cycle inhibitor p27. semanticscholar.org Similarly, certain benzimidazole (B57391) derivatives have been shown to arrest the cell cycle at different phases, including G1, S, and G2, in lung, breast, and ovarian cancer cells. mdpi.com For instance, one such derivative induced G1/S arrest in A549 and MDA-MB-231 cells, and S phase arrest in SKOV3 cells. mdpi.com
Another related dispiropiperazine derivative was found to cause cell cycle arrest at the G2/M phase in SW480 human cancer cells, which was confirmed by the observation of a significant increase in the population of tetraploid cells. mdpi.com The anti-proliferative activity of this compound was linked to a drastic reduction in cyclin B1 expression. mdpi.com
The following table summarizes the effects of some benzamide analogues on the cell cycle in different cancer cell lines.
| Compound Type | Cancer Cell Line | Effect on Cell Cycle | Reference |
| 2-Phenoxybenzoic acid analogue (PNU-74654) | Pancreatic Cancer | G1 Arrest | semanticscholar.org |
| Benzimidazole derivative | A549 (Lung), MDA-MB-231 (Breast) | G1/S Arrest | mdpi.com |
| Benzimidazole derivative | SKOV3 (Ovarian) | S Phase Arrest | mdpi.com |
| Dispiropiperazine derivative | SW480 (Colon) | G2/M Arrest | mdpi.com |
The tumor suppressor protein p53 and its downstream effector p21 play a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress. nih.govnih.gov The AMP-activated protein kinase (AMPK) is another key sensor of cellular energy status that can influence these pathways. nih.gov
Studies on compounds structurally related to this compound suggest potential modulation of these pathways. For example, the treatment of human epidermoid carcinoma cells with 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), a compound with a phenyl and a substituted phenyl group, led to the up-regulation of p21 and down-regulation of p53. nih.gov This suggests a complex interplay with the p53/p21 pathway.
Furthermore, research has demonstrated that silencing of cytosolic 5′-nucleotidase II in lung tumor cells leads to an activation of the p53/AMPK signaling pathway, resulting in higher expression of p21 and a more oxidative metabolic phenotype. nih.gov This indicates a direct link between AMPK activation and the p53/p21 axis in cancer cells. nih.gov In oxidatively damaged mouse zygotes, activated AMPK was shown to regulate the induction of p53 and p21, contributing to G2 arrest. mdpi.com
The hydroquinone-induced malignant transformation of TK6 cells has been shown to involve the inhibition of the p53/p21 signaling pathway, which was mediated by the activation of JNK1. nih.gov This highlights the importance of this pathway in carcinogenesis.
The inhibition of enzymes that are critical for tumor growth and metastasis, such as mTOR, cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs), is a significant strategy in cancer therapy.
mTOR and COX-2: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. COX-2 is an enzyme that is frequently overexpressed in tumors and contributes to inflammation and cell proliferation. There is evidence of a complex interplay between the mTOR and COX-2 pathways. For instance, mTOR inhibition has been shown to modulate COX-2 expression. While direct inhibition of mTOR or COX-2 by this compound has not been reported, the structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes suggests a potential for such activity.
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. Several studies have shown that synthetic compounds can inhibit MMP activity. For instance, a series of 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives were found to downregulate the PI3K/AKT/mTOR pathway, which can influence MMP expression. nih.gov
The generation of reactive oxygen species (ROS) can act as a double-edged sword in cancer. While moderate levels of ROS can promote cancer cell survival, excessive ROS production can lead to oxidative stress and induce apoptosis, a form of programmed cell death. mdpi.com
Several studies on compounds with structural similarities to this compound have demonstrated their ability to induce apoptosis through the generation of ROS. For example, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) was shown to induce apoptosis in human epidermoid carcinoma cells by modulating mitochondrial functions through ROS production. nih.gov This ROS generation occurred early in the apoptotic process, preceding other hallmark events like cytochrome c release and caspase activation. nih.gov The study also found that antioxidants could suppress the apoptosis induced by HMDB, confirming the central role of ROS. nih.gov
Similarly, a series of bis-lawsone derivatives were found to induce apoptosis in human glioma cells through caspase-dependent pathways initiated by ROS. nih.gov These findings suggest that the induction of oxidative stress is a plausible mechanism by which analogues of this compound could exert their anticancer effects.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Identification of Key Pharmacophoric Features within the N-(3-methylphenyl)-2-phenoxybenzamide Scaffold
The this compound scaffold consists of a central benzamide (B126) core linking a 3-methylphenyl group and a phenoxy group. SAR studies on related compounds indicate that this arrangement contains several key pharmacophoric features essential for biological activity.
The core scaffold is composed of three main parts:
The 2-phenoxy group: The presence of an aryloxy substituent is considered favorable for activity. In studies on analogous antiplasmodial compounds, the replacement of a substituted phenoxy moiety with a simple hydrogen atom resulted in a decrease in activity, highlighting the importance of this group mdpi.com.
The central benzamide linker: This amide group is a critical structural element, likely involved in hydrogen bonding interactions with biological targets.
The N-(3-methylphenyl) group: The nature and substitution pattern on this aniline-derived ring significantly influence the compound's potency and selectivity mdpi.com.
Together, these features create a specific three-dimensional arrangement of aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions that are critical for molecular recognition and biological effect.
Impact of Substituent Nature and Position on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have demonstrated that the nature and position of substituents are critical determinants of biological potency and selectivity.
Substituents on the Phenoxy Ring: In a series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues developed as kappa opioid receptor antagonists, substitutions on the terminal phenoxy ring significantly modulated activity. nih.govacs.orgnih.gov For instance, the introduction of a methyl group at the 3-position of the phenoxy ring resulted in the most potent kappa antagonist in the series, with a Ke value of 0.17 nM and high selectivity over mu and delta opioid receptors acs.org. This suggests that this position is a key site for modification to enhance potency.
Substituents on the N-phenyl Ring: The position of substituents on the N-phenyl ring dramatically affects activity. In a study of 2-phenoxybenzamides with antiplasmodial activity, moving a piperazinyl substituent on the N-phenyl ring from the meta position to the para position resulted in a significant increase in both activity and selectivity mdpi.com. The para-substituted analog showed the highest activity (PfNF54 IC50 = 0.2690 µM) and selectivity (S.I. = 461.0) of all tested compounds in that series mdpi.com.
The following table summarizes the impact of substituent modifications on the biological activity of related phenoxybenzamide scaffolds.
| Scaffold Modification | Position | Substituent | Effect on Biological Activity | Reference Compound Class |
| Phenoxy Ring | 3-position | Methyl | Increased potency and selectivity | Kappa Opioid Receptor Antagonists |
| N-phenyl Ring | meta | N-Boc piperazinyl | Moderate activity | Antiplasmodial 2-phenoxybenzamides |
| N-phenyl Ring | para | N-Boc piperazinyl | Highest activity and selectivity | Antiplasmodial 2-phenoxybenzamides |
Analysis of Molecular Descriptors and Their Correlation with Activity
Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties. researchgate.net For the this compound class, key descriptors likely include those related to hydrophobicity, electronics, and sterics.
Molecular descriptors can be broadly classified as experimental (e.g., logP) or theoretical (e.g., structural and quantum chemical descriptors) nih.gov. The success of a QSAR model depends on the appropriate selection of these descriptors to accurately represent the structural variations within a series of compounds researchgate.net.
While a specific QSAR model for this compound is not detailed in the provided data, studies on related structures emphasize the importance of certain physicochemical parameters. For example, in the development of antiplasmodial 2-phenoxybenzamides, parameters such as the logarithm of the partition coefficient (log P) and the distribution coefficient at pH 7.4 (log D7.4) were considered important factors influencing the compound's properties mdpi.com. Similarly, other QSAR studies have shown that descriptors like the van der Waals surface area of hydrophobic atoms can have a linear correlation with pharmacological activity nih.gov.
The table below lists common molecular descriptors and their potential relevance for modeling the activity of this compound derivatives.
| Descriptor Class | Example Descriptors | Potential Relevance to Activity |
| Hydrophobicity | LogP, LogD | Membrane permeability, interaction with hydrophobic pockets of the target protein. |
| Electronic | Hammett constants (σ), Dipole moment | Influence on binding affinity through electrostatic interactions and hydrogen bonding. |
| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Shape Indices (e.g., Kappa) | Defines the size and shape requirements for fitting into the active site of a receptor or enzyme. |
| Quantum Chemical | HOMO/LUMO energies, Atomic charges | Detailed description of electronic properties and reactivity. |
A successful QSAR model for this scaffold would likely incorporate a combination of these descriptors to explain the variance in biological activity and to predict the potency of novel, unsynthesized derivatives.
Three-Dimensional (3D) SAR Models for Rational Design
Three-dimensional QSAR (3D-QSAR) methods provide a powerful tool for understanding the relationship between the 3D structure of a molecule and its biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that can guide the rational design of new, more potent compounds. nih.gov
These models work by aligning a series of active molecules and calculating their steric and electrostatic fields. The resulting 3D contour maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity.
Steric Maps: Indicate areas where bulky substituents are favored (e.g., green contours) or disfavored (e.g., yellow contours).
Electrostatic Maps: Show regions where positive charge (blue contours) or negative charge (red contours) would be beneficial for activity.
Hydrophobic/Hydrophilic Maps: Identify areas where hydrophobic or hydrophilic groups would increase potency.
For the this compound scaffold, a 3D-QSAR model could provide valuable insights. For example, it could rationalize why a methyl group at the 3-position of the phenoxy ring enhances activity by showing a favorable steric or hydrophobic region at that location acs.org. Such models generate working hypotheses that can be tested by synthesizing and evaluating new analogs, making the drug design process more efficient. rutgers.edu The ultimate goal of these models is to be used for the rational design of novel derivatives with improved potency and selectivity. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Interactions
There are no publicly available scientific reports detailing molecular docking studies performed on N-(3-methylphenyl)-2-phenoxybenzamide. While molecular docking is a common technique used to predict the binding orientation of a small molecule to a protein target, no such investigations have been published for this specific compound.
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
No research articles or datasets were identified that describe the use of molecular dynamics simulations to analyze the binding stability or conformational changes of this compound with any biological target.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
A thorough search of scientific databases reveals no published quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound. Consequently, there is no available data on its calculated electronic structure, orbital energies (e.g., HOMO-LUMO gap), or reactivity descriptors.
Virtual Screening Methodologies for Novel Analogues
There is no information available in the scientific literature to suggest that this compound has been used as a scaffold or starting point in virtual screening campaigns to identify novel analogues.
In Silico Prediction of Target Specificity and Off-Target Effects
No studies concerning the in silico prediction of biological targets, potential off-target effects, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound have been found.
Future Research Directions and Pre Clinical Therapeutic Potential
Design and Synthesis of Optimized N-(3-methylphenyl)-2-phenoxybenzamide Analogues with Enhanced Potency and Selectivity
Currently, there is a notable absence of published research detailing the specific design and synthesis of analogues derived directly from this compound with the aim of enhancing potency and selectivity against a defined biological target. While related structures, such as N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide, have been synthesized and investigated as selective kappa opioid receptor antagonists, this work does not focus on this compound as the lead compound. nih.govacs.orgnih.gov
Future research would necessitate a foundational screening program to first identify the biological activity of this compound. Following the identification of a validated biological target, a systematic structure-activity relationship (SAR) study could be initiated. This would involve the synthesis of a library of analogues where the core structure of this compound is systematically modified. Key areas for modification could include:
Substitution on the phenoxy ring: Introducing various functional groups at different positions to probe for interactions with the target's binding pocket.
Modification of the 3-methylphenyl group: Altering the position and nature of the substituent on the aniline (B41778) ring to optimize binding affinity and selectivity.
Alterations to the benzamide (B126) linker: Investigating the impact of conformational constraints or changes in the electronic properties of the amide bond.
The synthesis of such analogues would likely follow established methods for amide bond formation, such as the coupling of a substituted 2-phenoxybenzoic acid with 3-methylaniline in the presence of a suitable coupling agent.
Exploration of Novel Biological Targets for this compound Derivatives
The biological targets of this compound remain to be elucidated. Broad-spectrum screening assays would be a critical first step in identifying potential therapeutic areas. Techniques such as high-throughput screening (HTS) against a panel of receptors, enzymes, and ion channels could reveal initial "hits."
Based on the general structure of phenoxybenzamides, which are known to interact with a variety of biological targets, potential areas of investigation could include:
G-protein coupled receptors (GPCRs): Given the activity of analogues at opioid receptors, screening against a wider panel of GPCRs would be a logical starting point. nih.govacs.orgnih.gov
Enzyme inhibition: Many benzamide derivatives are known to be enzymatically active. Screening against kinases, proteases, or other enzyme families could uncover novel inhibitory activities.
Antiparasitic activity: Research into other 2-phenoxybenzamide (B1622244) derivatives has shown promise against parasites such as Plasmodium falciparum, the causative agent of malaria. researchgate.netsemanticscholar.org This suggests a potential avenue for investigation.
Once a primary target is identified, secondary assays would be required to confirm the activity and determine the mode of action (e.g., agonist, antagonist, allosteric modulator).
Integration of Multi-omics Data for Deeper Mechanistic Understanding
A forward-thinking approach to understanding the mechanism of action of this compound and its future derivatives would involve the integration of multi-omics data. Following treatment of relevant cell lines or model organisms with the compound, a systems biology approach could provide a comprehensive view of its effects. This could include:
Transcriptomics: To identify changes in gene expression profiles, revealing the cellular pathways affected by the compound.
Proteomics: To analyze alterations in protein levels and post-translational modifications, offering insights into the functional consequences of the compound's activity.
Metabolomics: To detect changes in the metabolic profile of the cells, which can highlight the impact on cellular energy and biosynthetic pathways. wikipedia.org
De novo multi-omics pathway analysis tools could be employed to integrate these datasets and construct network models of the compound's signaling effects, potentially uncovering both on-target and off-target activities. asianpubs.orgdrugbank.com This approach would be particularly valuable in the absence of a predefined biological target, helping to generate hypotheses about the compound's mechanism of action.
Development of Advanced In Vitro and In Vivo Models for Pre-clinical Efficacy Validation
Following the identification of a promising biological target and lead analogues, the development and use of robust preclinical models would be essential for validating therapeutic efficacy.
Advanced In Vitro Models:
Initial testing would likely employ standard 2D cell cultures. nih.gov However, to better mimic human physiology, more complex in vitro systems would be advantageous. These could include:
3D organoids and spheroids: These models can more accurately represent the in vivo environment, including cell-cell interactions and the extracellular matrix. researchgate.net
Microfluidic "organ-on-a-chip" systems: These platforms allow for the co-culture of different cell types and can simulate organ-level functions, providing more predictive data on efficacy and potential toxicity. nih.gov
In Vivo Models:
Should in vitro studies yield promising results, validation in animal models of disease would be the next critical step. The choice of model would be entirely dependent on the identified therapeutic indication. For example, if the compound is found to have anti-inflammatory properties, a model of inflammatory bowel disease or rheumatoid arthritis might be employed. Key aspects to evaluate in in vivo studies include:
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Pharmacodynamics: Measuring the dose-dependent effect of the compound on its biological target in the living organism.
Efficacy: Assessing the therapeutic benefit of the compound in a relevant disease model.
The data generated from these preclinical models would be crucial for determining whether this compound or its derivatives warrant further development towards clinical trials.
Q & A
Q. What are the established synthetic routes for N-(3-methylphenyl)-2-phenoxybenzamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves amide bond formation between 3-methylaniline and 2-phenoxybenzoyl chloride. A base like triethylamine is used to neutralize HCl generated during the reaction. Solvents such as dichloromethane or THF are employed under anhydrous conditions at 0–25°C. Yield optimization requires stoichiometric control (1:1.1 molar ratio of amine to acyl chloride) and inert atmosphere (N₂/Ar) to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Comparative studies on benzamide derivatives highlight the importance of slow reagent addition to minimize side products .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Structural validation employs:
- NMR : ¹H/¹³C NMR (CDCl₃/DMSO-d₆) to confirm substituent positions, with DEPT-135 distinguishing CH₃ groups.
- X-ray crystallography : Single crystals grown via vapor diffusion (hexane/EtOH) are analyzed using SHELXL for refinement. Key parameters include R-factor (<5%), bond length/angle deviations, and thermal displacement ellipsoids. Crystallographic disorder, if present, is resolved using TWINABS for twinned data .
Q. What initial biological screening assays are recommended to evaluate the bioactivity of this compound?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinases (e.g., EGFR) at 10–100 µM concentrations.
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination). Positive controls (e.g., doxorubicin) and solvent-only blanks are critical for data reliability .
Advanced Research Questions
Q. How do structural modifications at the 3-methylphenyl or phenoxy groups influence the compound's bioactivity, and what SAR models are applicable?
Systematic SAR studies involve:
- Substituent variation : Replacing the 3-methyl group with halogens (Cl, F) or electron-withdrawing groups (NO₂) to modulate lipophilicity.
- Phenoxy ring modification : Introducing methoxy or sulfonamide groups to enhance hydrogen bonding.
- Quantitative analysis : Hansch parameters (π, σ) and 3D-QSAR (CoMFA) correlate logP and Hammett constants with IC₅₀ values. For example, electron-donating groups on the phenoxy ring improve antimicrobial potency by 2–3 fold .
Q. How should researchers address contradictions in solubility data across different experimental conditions for this compound?
Discrepancies arise from solvent polarity (e.g., DMSO vs. water) and pH (e.g., protonation of amide groups in acidic media). Methodological solutions include:
- Standardized protocols : USP <1231> for solubility determination in buffered solutions (pH 4.5–7.4).
- Co-solvent systems : PEG-400 or cyclodextrins to enhance aqueous solubility.
- Thermodynamic analysis : Van’t Hoff plots to calculate ΔH/ΔS of dissolution. Conflicting data often stem from metastable polymorphs, resolved via PXRD and DSC .
Q. What strategies are effective in resolving crystallographic disorder or twinning observed in single-crystal X-ray diffraction studies of this compound?
For twinned crystals:
- Data processing : Use TWINABS to scale and integrate multi-component datasets.
- Refinement : SHELXL’s TWIN/BASF commands to model twin fractions. For positional disorder:
- Occupancy refinement : Split sites for overlapping atoms (e.g., methyl groups) with restrained bond distances.
- ADPs : Anisotropic displacement parameters to distinguish static vs. dynamic disorder. Validation tools like PLATON/CHECKCIF ensure compliance with IUCr standards .
Q. What methodological approaches are used to investigate the compound's mechanism of action in enzyme inhibition studies?
Advanced techniques include:
- Kinetic assays : Lineweaver-Burk plots to identify competitive/non-competitive inhibition (varying substrate concentrations).
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses in COX-2 or kinase active sites.
- Biophysical validation : SPR (surface plasmon resonance) for KD determination or ITC (isothermal titration calorimetry) for ΔH/ΔS binding thermodynamics. Cross-validation with mutagenesis studies (e.g., Ala-scanning) confirms critical residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
